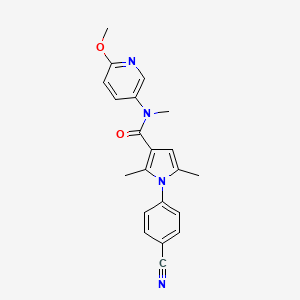
(2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate varies depending on its application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In bacterial infections, it has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane. In material science, it has been used as a building block for the synthesis of new functional materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate vary depending on its application. In medicinal chemistry, this compound has shown low toxicity and good biocompatibility. In bacterial infections, it has been shown to have a broad-spectrum antibacterial activity. In material science, it has been used as a building block for the synthesis of materials with unique properties such as high thermal stability and good mechanical properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate in lab experiments is its high purity and stability. This compound is easy to synthesize and purify, making it a suitable candidate for various applications. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of (2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate. In medicinal chemistry, further studies are needed to determine its efficacy in treating other types of cancer and bacterial infections. In material science, more research is needed to explore its potential applications in the synthesis of new functional materials. In agricultural chemistry, further studies are needed to determine its potential as a pesticide and its impact on the environment.
Conclusion:
In conclusion, (2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate is a promising compound with potential applications in various fields. Its synthesis method is simple and efficient, and it has shown low toxicity and good biocompatibility in medicinal chemistry. Further research is needed to explore its potential applications and limitations.
Métodos De Síntesis
The synthesis of (2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate involves the reaction of 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid with thionyl chloride followed by the reaction with 2-chloro-4-cyanophenol in the presence of a base. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
(2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, this compound has shown promising results in inhibiting the growth of cancer cells and treating bacterial infections. In material science, it has been used as a building block for the synthesis of new functional materials. In agricultural chemistry, it has been studied for its potential use as a pesticide.
Propiedades
IUPAC Name |
(2-chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2N3O3/c18-11-5-9(8-21)1-2-15(11)26-16(24)10-6-14(13(20)7-12(10)19)23-4-3-22-17(23)25/h1-2,5-7H,3-4H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJYXNFHVHIXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=C(C=C(C(=C2)C(=O)OC3=C(C=C(C=C3)C#N)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(6-Azaspiro[3.4]octan-6-yl)ethyl]-5-nitropyridin-2-one](/img/structure/B7682928.png)
![[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-(2-sulfanylidene-1H-pyridin-3-yl)methanone](/img/structure/B7682933.png)
![2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B7682934.png)

![2-(3,4-difluorophenyl)-N-[4-(1-methylimidazole-2-carbonyl)phenyl]-2-oxoacetamide](/img/structure/B7682947.png)

![2-[[(5-Thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7682966.png)
![N-[3-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]acetamide](/img/structure/B7682970.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,6-difluoro-2-methoxybenzamide](/img/structure/B7682973.png)
![methyl 1-[1-(3,4-dihydro-2H-pyran-6-carbonyl)piperidin-4-yl]pyrrole-2-carboxylate](/img/structure/B7682978.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B7682982.png)
![1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone](/img/structure/B7682995.png)

![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate](/img/structure/B7683014.png)